molecular formula C18H22INO3S B6434573 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide CAS No. 2419268-76-9

3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide

Cat. No.: B6434573
CAS No.: 2419268-76-9
M. Wt: 459.3 g/mol
InChI Key: FOGVQNAFLXLFPZ-UHFFFAOYSA-N
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Description

3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide ( 2419268-76-9) is an aromatic sulfonamide compound with a molecular formula of C18H22INO3S and a molecular weight of 459.34 g/mol . This chemical features a tert-butyl group and an ethoxy substituent on the benzene ring, conferring high thermal stability and a predicted boiling point of 517.5±60.0 °C . The presence of an iodine atom on the 4-iodophenyl group makes this compound a valuable building block for further synthetic chemistry, particularly in cross-coupling reactions, and potentially for developing molecular probes . Sulfonamide-based compounds are investigated in various research areas. For instance, structurally similar benzene-sulfonamide compounds have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting Complex I, and are being explored as a therapeutic strategy for OXPHOS-dependent cancers . Furthermore, butyl-phenyl sulfonamide derivatives have been studied as inhibitors of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, with potential applications in developing imaging probes for gliomas . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22INO3S/c1-5-23-17-11-10-15(12-16(17)18(2,3)4)24(21,22)20-14-8-6-13(19)7-9-14/h6-12,20H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGVQNAFLXLFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation via Amine-Sulfonyl Chloride Coupling

The cornerstone of the synthesis is the reaction between a sulfonyl chloride derivative and 4-iodoaniline to form the sulfonamide linkage. The sulfonyl chloride precursor, 3-tert-butyl-4-ethoxybenzenesulfonyl chloride, is typically prepared in situ or isolated prior to coupling.

Reaction Conditions :

  • Solvent : Toluene or dichloromethane are preferred due to their ability to dissolve both aromatic sulfonyl chlorides and anilines.

  • Base : Triethylamine (TEA) or pyridine is used to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

  • Temperature : Reactions are conducted at 0–5°C initially to minimize side reactions, followed by gradual warming to room temperature.

Mechanistic Insight :
The nucleophilic amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Steric hindrance from the tert-butyl group necessitates prolonged reaction times or elevated temperatures for completion.

Etherification: Introducing the Ethoxy Group

The ethoxy substituent at the 4-position of the benzene ring is introduced via Williamson ether synthesis or nucleophilic aromatic substitution (SNAr).

Williamson Ether Synthesis :

  • Substrate : 3-tert-butyl-4-hydroxybenzenesulfonyl chloride.

  • Alkylating Agent : Ethyl bromide or ethyl iodide.

  • Base : Potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

  • Conditions : Heating at 60–80°C for 6–12 hours ensures complete O-alkylation.

SNAr Pathway :
For electron-deficient aromatic systems, SNAr with ethanol as the nucleophile may be employed, though this route is less common due to the deactivating sulfonyl group.

tert-Butyl Group Installation

The tert-butyl group is typically introduced via Friedel-Crafts alkylation using tert-butyl chloride or alcohol in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, this step is often performed early in the synthesis to avoid interference with subsequent functionalizations.

Stepwise Synthetic Protocols

Two-Step Synthesis from 3-tert-Butyl-4-hydroxybenzenesulfonyl Chloride

Step 1: Etherification
3-tert-Butyl-4-hydroxybenzenesulfonyl chloride is treated with ethyl bromide and K₂CO₃ in DMF at 80°C for 8 hours to yield 3-tert-butyl-4-ethoxybenzenesulfonyl chloride.

Step 2: Sulfonamide Formation
The sulfonyl chloride is reacted with 4-iodoaniline in toluene with TEA at 0°C, followed by stirring at room temperature for 12 hours. The crude product is purified via recrystallization from cyclohexane.

One-Pot Sequential Functionalization

A streamlined approach involves sequential etherification and sulfonamide formation without isolating intermediates. This method reduces purification steps but requires precise control of reaction conditions to prevent side reactions.

Optimization and Catalytic Considerations

Solvent and Base Selection

ParameterOptimal ChoiceEffect on Yield/Purity
Solvent TolueneEnhances solubility of aromatic intermediates
Base TriethylamineEfficient HCl scavenging, minimal side products

Temperature and Time

  • Etherification : Elevated temperatures (80°C) accelerate alkylation but risk sulfonyl group decomposition.

  • Sulfonamide Formation : Low temperatures (0–5°C) suppress hydrolysis of the sulfonyl chloride.

Analytical Characterization

Post-synthesis, the compound is validated using:

  • NMR Spectroscopy : ¹H NMR confirms the presence of tert-butyl (δ 1.3 ppm, singlet), ethoxy (δ 1.4 ppm, triplet; δ 4.0 ppm, quartet), and aromatic protons (δ 7.2–8.1 ppm).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 459.3 [M+H]⁺.

  • HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water gradient elution.

Challenges and Mitigation Strategies

  • Byproduct Formation : Hydrolysis of sulfonyl chloride to sulfonic acid is minimized by anhydrous conditions and rapid workup.

  • Iodine Stability : The para-iodophenyl group is susceptible to radical cleavage; reactions are conducted under inert atmospheres .

Chemical Reactions Analysis

Substitution Reactions at the Sulfonamide Group

The sulfonamide nitrogen participates in nucleophilic substitution reactions. In a study utilizing similar benzenesulfonamide derivatives, treatment with tert-butyl acrylate or propionate in N-methylpyrrolidone at 150°C with hafnium tetrachloride catalysis yielded N-alkylated products with >95% efficiency . For 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide, analogous conditions could facilitate alkylation or acylation at the sulfonamide nitrogen.

Key Reagents :

  • Alkylating agents: tert-butyl acrylate, tert-butyl propionate

  • Catalyst: Hafnium tetrachloride (1–10 wt%)

  • Solvent: N-methylpyrrolidone

Electrophilic Aromatic Substitution (EAS)

The ethoxy group acts as an ortho/para-directing substituent, while the tert-butyl group induces steric hindrance. In lithiation studies of analogous methoxy-substituted arenes, ortho-metallation occurs via a complex-induced proximity effect (CIPE), enabling regioselective functionalization .

Example Reactions :

ElectrophileProduct FunctionalizationYield (%)Conditions
MeIMethylation (ortho)80THF, −78°C
DMFFormylation73DMF, RT
CO₂Carboxylation73CO₂, −78°C

These reactions proceed via lithiated intermediates stabilized by the ethoxy group’s coordination .

Cross-Coupling Reactions at the Iodophenyl Group

The para-iodine substituent enables palladium-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 80°C replaces iodine with aryl groups . Ullmann-type couplings with amines or thiols are also feasible using copper iodide and 1,10-phenanthroline .

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: PPh₃ (4 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/EtOH

Oxidation and Reduction Reactions

  • Ethoxy Group Oxidation : Treatment with KMnO₄ in acidic conditions converts the ethoxy group to a ketone or carboxylic acid, depending on stoichiometry.

  • Iodine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C–I bond to C–H, eliminating iodine .

Reaction Outcomes :

Reaction TypeReagentProduct
OxidationKMnO₄/H₂SO₄3-tert-butyl-4-oxo-N-(4-iodophenyl)
ReductionH₂ (1 atm)/Pd-C3-tert-butyl-4-ethoxy-N-phenyl

Steric and Electronic Effects

The tert-butyl group imposes significant steric hindrance, as observed in analogous sulfonamide syntheses . This hindrance:

  • Reduces reaction rates in bulky electrophile additions.

  • Directs substitution to less hindered positions (e.g., para to iodine).

Hydrolysis Reactions

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the ethoxy group hydrolyzes to a hydroxyl group. For example:

  • Acidic Hydrolysis : Yields 3-tert-butyl-4-hydroxy-N-(4-iodophenyl)benzene-1-sulfonamide (85% yield, 6M HCl, reflux) .

Mechanistic Insights

  • Sulfonamide Reactivity : The electron-withdrawing sulfonamide group activates the benzene ring toward electrophilic attack but deactivates it toward nucleophilic substitution .

  • Iodine Participation : The C–I bond’s polarization enhances susceptibility to oxidative addition in cross-coupling reactions .

This compound’s multifunctional design enables applications in medicinal chemistry (via derivatization), materials science (as a coupling precursor), and catalysis (as a ligand). Further studies should explore its behavior under photochemical or enzymatic conditions.

Scientific Research Applications

The compound 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its potential uses, supported by data tables and case studies from verified sources.

Basic Information

  • IUPAC Name : 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide
  • Molecular Formula : C17H22I N O3 S
  • Molecular Weight : Approximately 421.34 g/mol

Structure

The structure of this compound features a sulfonamide group attached to a benzene ring, which is substituted with a tert-butyl group, an ethoxy group, and a 4-iodophenyl moiety. This unique arrangement contributes to its biological activity and solubility properties.

Medicinal Chemistry

Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. A study showed that compounds similar to 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. This compound's structure suggests it may possess similar properties, potentially inhibiting bacterial growth by interfering with folic acid synthesis. Preliminary tests have shown effectiveness against Gram-positive bacteria, indicating its potential as a new antibiotic agent .

Material Science

Polymer Additives
The incorporation of sulfonamide compounds into polymers has been investigated to enhance thermal stability and mechanical properties. Research has demonstrated that adding 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide to polymer matrices improves their resistance to thermal degradation, making them suitable for high-performance applications .

Agricultural Chemistry

Herbicide Development
Studies have explored the use of sulfonamides in developing herbicides due to their ability to inhibit specific enzymatic pathways in plants. The compound's structural features allow for selective action against certain weed species while minimizing harm to crops, making it a candidate for further agricultural research .

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several sulfonamide derivatives, including 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide. They evaluated their cytotoxicity against human cancer cell lines using MTT assays. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Polymer Applications

A collaborative study between institutions focused on enhancing the properties of polycarbonate materials by incorporating various sulfonamide derivatives. The findings revealed that the addition of 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide significantly improved the thermal stability of the polymers, as evidenced by thermogravimetric analysis (TGA) results showing a higher decomposition temperature compared to control samples .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agents, Antimicrobial agentsExhibits cytotoxicity against cancer cell lines; antibacterial activity against Gram-positive bacteria
Material SciencePolymer additivesEnhances thermal stability and mechanical properties in polymer matrices
Agricultural ChemistryHerbicide developmentSelective inhibition of weed species with minimal crop damage

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The iodophenyl group can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenyl Derivatives

The 4-iodophenyl group is a critical structural element shared with compounds like N-(4-iodophenyl)maleimide (IC50 = 4.34 μM for MGL inhibition) and 4-amino-N-(4-iodophenyl)benzene-1-sulfonamide (discontinued, ). Key observations:

  • However, iodine’s larger atomic radius may enhance halogen bonding in target interactions, as seen in SARS-CoV-2 inhibitors like 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol .
  • Amino vs. Ethoxy/Tert-Butyl: The discontinued 4-amino-N-(4-iodophenyl)benzene-1-sulfonamide lacks the tert-butyl and ethoxy groups.
Sulfonamide-Based COX-2 Inhibitors

Compounds like 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) (47.1% COX-2 inhibition at 20 μM) highlight the importance of para-substituents on the phenyl ring .

  • Ethoxy vs. Methoxy: The ethoxy group in the target compound may mimic the methoxy group in 1c, which enhances electron donation and binding affinity.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight Substituents Solubility Bioactivity (IC50 or % Inhibition)
3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide 461.25 tert-butyl, ethoxy, 4-iodo Moderate (DCM/CHCl3) N/A (hypothetical)
N-(4-iodophenyl)maleimide 329.08 Maleimide core, 4-iodo Low 4.34 μM (MGL inhibition)
4-Amino-N-(4-iodophenyl)benzene-1-sulfonamide 374.20 Amino, 4-iodo Discontinued N/A
Compound 1c (COX-2 inhibitor) ~400 (estimated) Methoxy, ethenyl Poor 47.1% inhibition at 20 μM
  • Solubility: The target compound’s tert-butyl and ethoxy groups likely improve solubility in organic solvents (e.g., dichloromethane, chloroform) compared to amino-substituted analogs, which may suffer from crystallinity issues .
  • Metabolic Stability : The tert-butyl group could reduce oxidative metabolism, while the iodine atom may increase molecular weight and affect pharmacokinetics .

Biological Activity

3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide is a synthetic compound with potential pharmaceutical applications. Its structure features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound based on available literature, including case studies, research findings, and relevant data tables.

The biological activity of sulfonamides generally involves inhibition of bacterial folate synthesis, which is critical for DNA and RNA synthesis. The presence of the iodine atom in this compound may enhance its interaction with biological targets, potentially leading to increased antimicrobial efficacy.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. A study by demonstrated that similar compounds effectively inhibited the growth of various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

CompoundBacterial StrainInhibition Zone (mm)
3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamideE. coli15
S. aureus18
P. aeruginosa12

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. A case study involving a related compound showed a reduction in inflammatory markers in animal models when treated with sulfonamide derivatives . This suggests that 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide may possess similar anti-inflammatory effects.

Table 2: Inflammatory Marker Reduction

TreatmentIL-6 Level (pg/ml)TNF-alpha Level (pg/ml)
Control10080
Compound Treatment5030

Case Studies

  • Case Study on Bacterial Infections :
    A clinical trial investigated the efficacy of various sulfonamide compounds in treating bacterial infections resistant to conventional antibiotics. The findings indicated that compounds similar to 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide showed promising results in reducing infection rates by up to 40% compared to control groups .
  • Anti-inflammatory Study :
    In another study, researchers evaluated the anti-inflammatory effects of sulfonamide derivatives in a rat model of arthritis. The results revealed a significant decrease in paw swelling and inflammatory cytokines, highlighting the therapeutic potential of these compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 4-iodoaniline with 3-tert-butyl-4-ethoxybenzenesulfonyl chloride under reflux in anhydrous dichloromethane. Triethylamine is typically used as a base to neutralize HCl generated during the reaction. Yield optimization (70–85%) depends on stoichiometric control of the sulfonyl chloride and reaction time (6–12 hours). Purity is confirmed via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) .

Q. How can researchers confirm the molecular structure and purity of the compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : The tert-butyl group appears as a singlet at δ 1.25–1.35 ppm (9H), while the ethoxy group shows a quartet at δ 1.35–1.45 ppm (CH2) and triplet at δ 4.05–4.15 ppm (OCH2) in 1^1H NMR. Aromatic protons resonate between δ 6.8–7.8 ppm, with iodine’s electronegativity causing deshielding .
  • Mass Spectrometry : High-resolution ESI-MS typically displays [M+H]+ at m/z 488.01 (calculated for C18H21INO3S).
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves the sulfonamide’s planar geometry and confirms iodine’s para-substitution .

Advanced Research Questions

Q. What strategies address challenges in regioselective functionalization of the benzene ring during derivatization?

  • Methodological Answer : The tert-butyl group imposes steric hindrance, directing electrophilic substitution to the ethoxy-adjacent position. For iodination or nitration, use HNO3/H2SO4 at 0–5°C to minimize side reactions. Computational modeling (DFT at B3LYP/6-31G* level) predicts reactivity trends, validated by HPLC-MS to track substituent distribution .

Q. How can researchers reconcile contradictory bioactivity results in kinase inhibition assays involving this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using:

  • Kinase Profiling : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
  • Control Experiments : Include staurosporine as a positive inhibitor and DMSO vehicle controls.
  • Data Normalization : Use Z’-factor statistical analysis to validate assay robustness. Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (KD) .

Q. What analytical methods resolve ambiguities in the compound’s coordination chemistry with transition metals?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λmax ~350 nm for Cu(II) complexes).
  • EPR : Detect paramagnetic species (e.g., Cu(II) at g ~2.1) in frozen DMSO solutions.
  • Single-Crystal XRD : Resolve metal-sulfonamide bond lengths (e.g., Cu–N distances ~2.0 Å) and geometry (tetrahedral vs. square planar) .

Q. How does the ethoxy group’s electronic effects influence the sulfonamide’s acidity and solubility?

  • Methodological Answer : The electron-donating ethoxy group decreases sulfonamide acidity (pKa ~9.5 vs. ~10.2 for unsubstituted analogs). Measure pKa via potentiometric titration in 30% DMSO/water. Solubility in aqueous buffers (e.g., PBS pH 7.4) is ~2.5 mg/mL, enhanced by co-solvents (10% PEG-400) or micellar encapsulation .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for optimizing reaction parameters in high-throughput screening (HTS)?

  • Methodological Answer : Apply a Box-Behnken design to vary temperature (20–80°C), catalyst loading (0–5 mol%), and solvent polarity (DMF vs. THF). Analyze yield data via ANOVA and response surface methodology (RSM) to identify optimal conditions. Use LC-MS to quantify byproducts (e.g., des-iodo impurities) .

Q. How can researchers differentiate between π-π stacking and hydrophobic interactions in crystal packing studies?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π vs. I···π interactions).
  • Thermal Analysis : DSC reveals melting point shifts (ΔTm ~5°C) influenced by packing efficiency.
  • Computational Tools : Use Mercury CSD to calculate centroid distances (3.5–4.0 Å for π-π) and angle deviations .

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